1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a pyrimidine ring substituted with a 4-methoxyphenyl group and an ethanone moiety attached to an amino-substituted phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain receptor tyrosine kinases
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to inhibit receptor tyrosine kinases, which play crucial roles in various cellular processes . The exact pathways and downstream effects of this compound need to be studied further.
Result of Action
Similar compounds have shown inhibitory activity against certain enzymes . The specific effects of this compound at the molecular and cellular level need to be studied further.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 248.28 . It is predicted to have a boiling point of 427.2±25.0 °C and a density of 1.239±0.06 g/cm3 .
Molecular Mechanism
The molecular mechanism of action of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is not well-defined. It is suggested that the compound may interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution with 4-Methoxyphenyl Group: The pyrimidine ring is then substituted with a 4-methoxyphenyl group using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Amino Substitution: The amino group is introduced through a nucleophilic substitution reaction.
Formation of Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in oncology and anti-inflammatory therapies.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but lacks the amino group.
4-(4-Methoxyphenyl)pyrimidin-2-amine: Similar pyrimidine core but different substitution pattern.
1-(4-Methoxyphenyl)-3-(pyrimidin-4-yl)propan-1-one: Similar but with a longer carbon chain.
Uniqueness
1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, pyrimidine ring, and ethanone moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13(23)15-4-3-5-16(10-15)22-19-11-18(20-12-21-19)14-6-8-17(24-2)9-7-14/h3-12H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZLVJNKQDJXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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